(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol
CAS No.:
Cat. No.: VC16694506
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F2NO |
|---|---|
| Molecular Weight | 213.22 g/mol |
| IUPAC Name | (3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1 |
| Standard InChI Key | SBGAZJGIHIWTSU-SNVBAGLBSA-N |
| Isomeric SMILES | C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)O |
| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is defined by the IUPAC name (R)-1-benzyl-4,4-difluoropyrrolidin-3-ol and is assigned the CAS number 1914929-46-6 . Its SMILES notation () confirms the (R)-stereochemistry at the 3-hydroxy position and the substitution pattern of fluorine atoms at the 4-position . The benzyl group attached to the nitrogen atom introduces aromaticity, while the fluorine atoms enhance electronegativity and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.23 g/mol | |
| Purity | 98.00% | |
| Storage Conditions | Dry, cold environment |
Synthetic Applications and Medicinal Chemistry Relevance
Role as a Building Block
(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol is primarily utilized as a precursor in the synthesis of complex molecules. Its pyrrolidine scaffold is prevalent in pharmaceuticals targeting neurological disorders, such as dopamine receptor modulators and sigma-1 receptor ligands . The fluorine atoms improve metabolic stability by resisting oxidative degradation, a common issue in drug development .
Comparative Analysis with Structural Analogs
The dimethyl analog, 1-benzyl-4,4-dimethylpyrrolidin-3-ol (CAS 1186299-10-4), lacks fluorine substituents but shares the pyrrolidine core . Key differences include:
Table 2: Comparison with 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
The fluorine substitution reduces lipophilicity compared to methyl groups, potentially enhancing aqueous solubility—a desirable trait in CNS drug candidates .
Discrepancies and Limitations in Available Data
CAS Number Ambiguities
A conflicting CAS number (1776114-17-0) appears in some commercial listings , potentially indicating a different stereoisomer or registry error. Users should verify CAS numbers with suppliers to ensure chemical identity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume